benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
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Properties
IUPAC Name |
benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-14-19(21(27)28-13-15-6-3-2-4-7-15)20(16-8-5-9-17(23)12-16)25-18(26)10-11-29-22(25)24-14/h2-9,12,20H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVJRUSYBPLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618411-35-1 | |
| Record name | BENZYL 6-(3-FLUOROPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 618411-35-1) is a synthetic compound belonging to the class of pyrimido-thiazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.46 g/mol. The chemical structure features a pyrimido-thiazine core that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of pyrimido-thiazine derivatives revealed that compounds with similar structural features to benzyl 6-(3-fluorophenyl)-8-methyl exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the thiazine core can enhance cytotoxicity and selectivity towards cancer cells.
Case Study: Antimicrobial Efficacy
In a bioassay using Escherichia coli and Staphylococcus aureus, derivatives were tested for their minimum inhibitory concentration (MIC). The results indicated that certain modifications improved antimicrobial potency significantly compared to standard antibiotics.
The biological activity of benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives is believed to involve multiple mechanisms:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
Scientific Research Applications
Pharmacological Applications
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Antiviral Activity :
- Recent studies have indicated that compounds similar to benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit promising antiviral properties. For instance, related compounds have shown low micromolar to subnanomolar inhibitory activity against HIV-1 . This suggests that the compound could be developed as a potential antiviral agent.
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Anticancer Potential :
- Research has highlighted the role of pyrimido-thiazine derivatives in cancer therapy. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies focusing on similar structures have demonstrated their effectiveness in targeting specific cancer pathways, making them candidates for further investigation in oncology .
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Antimicrobial Properties :
- The compound's heterocyclic nature allows it to interact with various biological targets, potentially leading to antimicrobial effects. Investigations into related thiazine derivatives have shown activity against a range of bacterial strains, indicating that this compound may possess similar properties and warrants further exploration .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step synthetic pathways utilizing various catalysts and reaction conditions. The synthesis can be optimized through techniques such as:
- One-Pot Reactions : Utilizing multicomponent reactions (MCRs) to streamline the synthesis process and enhance yield.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
